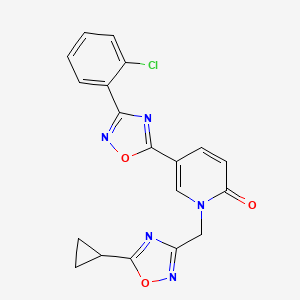
5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H14ClN5O3 and its molecular weight is 395.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a novel derivative of the oxadiazole class, which has gained attention due to its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the synthesis, characterization, and biological activity of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure with two oxadiazole rings and a pyridinone moiety. The synthesis typically involves multi-step reactions that include the formation of the oxadiazole rings through cyclization reactions of appropriate precursors. The presence of substituents like the 2-chlorophenyl group and cyclopropyl enhances its potential biological activity.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound was tested against various cancer cell lines to evaluate its cytotoxicity and mechanism of action. Studies have shown that compounds with oxadiazole scaffolds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.6 | Inhibition of HDAC |
| MCF-7 (Breast) | 10.0 | Thymidylate synthase inhibition |
| A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation |
Antimicrobial Activity
In addition to anticancer effects, the compound's antimicrobial properties were evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods.
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 31.25 | 62.5 |
| Escherichia coli | 15.6 | 31.25 |
| Pseudomonas aeruginosa | 62.5 | 125 |
The results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
The biological activity of this oxadiazole derivative is attributed to its ability to interact with cellular targets including nucleic acids and enzymes involved in critical cellular processes such as DNA replication and repair. The dual action against cancer cells and bacteria suggests a broad-spectrum potential for therapeutic applications.
Case Studies
Recent studies have highlighted various case studies where similar oxadiazole compounds have been tested:
- Case Study on Anticancer Efficacy : A derivative with a similar structure was shown to induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression.
- Case Study on Antimicrobial Properties : Another study demonstrated that oxadiazole derivatives significantly reduced bacterial load in infected animal models, showcasing their potential as new antibiotics.
Eigenschaften
IUPAC Name |
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3/c20-14-4-2-1-3-13(14)17-22-19(28-24-17)12-7-8-16(26)25(9-12)10-15-21-18(27-23-15)11-5-6-11/h1-4,7-9,11H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQHTNICFMILAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














